2-((5-(4-methoxyphenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
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Description
2-((5-(4-methoxyphenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
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Scientific Research Applications
PET Tracers for Imaging
- Carbon-11-Labeled Derivatives : This compound's derivatives have been synthesized as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These derivatives, such as N-(3-[(11)C]methoxy-4-methoxyphenyl)-2-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)acetamide, have shown promise in this area (Gao, Wang, & Zheng, 2016).
Synthesis and Biological Activities
- Anticonvulsant Activity : Some derivatives of this compound have been studied for their anticonvulsant activity. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives displayed promising results in seizure control (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial and Anti-Inflammatory Activities
- Acetamido Pyrrolyl Azoles : The acetamido pyrrolyl derivatives of this compound have been synthesized and tested for antimicrobial and anti-inflammatory activities. Certain derivatives demonstrated significant activity against bacterial and fungal strains, as well as potential anti-inflammatory properties (Sowmya, Basha, Devi, Lavanyalatha, Padmaja, & Padmavathi, 2017).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives of this compound have been studied. These complexes exhibited significant antioxidant activity in vitro (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Central Nervous System Penetrability
- 5-HT3 Receptor Antagonist : A highly potent derivative, 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been synthesized and found to be an effective serotonin-3 receptor antagonist with the ability to penetrate the central nervous system (Rosen, Seeger, Mclean, Nagel, Ives, Guarino, Bryce, Furman, Roth, & Chalabi, 1990).
properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-16-5-7-18(8-6-16)22-25-21(17-9-11-19(29-3)12-10-17)23(26-22)30-15-20(27)24-13-4-14-28-2/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKRWYHOJXGZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide |
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